2-(Quinolin-2-ylmethoxy)-ethanol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H13NO2 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
2-(quinolin-2-ylmethoxy)ethanol |
InChI |
InChI=1S/C12H13NO2/c14-7-8-15-9-11-6-5-10-3-1-2-4-12(10)13-11/h1-6,14H,7-9H2 |
InChI Key |
HHGBHMFWGLDWAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)COCCO |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Quinolin 2 Ylmethoxy Ethanol
Strategic Retrosynthetic Analysis and Key Disconnections
A retrosynthetic analysis of 2-(Quinolin-2-ylmethoxy)-ethanol reveals several potential disconnection points. The most logical primary disconnection is the ether linkage, leading to two key synthons: a quinoline-2-methanol derivative and ethylene (B1197577) glycol or a related two-carbon electrophile. This approach simplifies the synthesis to the formation of a stable quinoline (B57606) core followed by etherification.
A second key disconnection involves the C2-C (methoxy) bond of the quinoline ring. This leads to a 2-haloquinoline and ethanol (B145695). This strategy focuses on a nucleophilic substitution at the 2-position of a pre-formed quinoline ring.
Finally, a more convergent approach would involve the construction of the quinoline ring from a precursor already containing the ether-alcohol side chain. This would entail a Friedländer or related cyclization reaction of an appropriately substituted aniline (B41778) with a suitable carbonyl compound.
Table 1: Key Retrosynthetic Disconnections and Corresponding Synthons
| Disconnection | Bond Cleaved | Key Synthons | Synthetic Strategy |
| Ether Linkage | O-CH2(ethanol) | Quinolyl-2-methanol, Ethylene Glycol derivative | Williamson Ether Synthesis |
| C2-C Bond | Quinoline-C2-CH2 | 2-Haloquinoline, Ethanol | Nucleophilic Substitution |
| Ring Formation | C2-N and C4-C4a | Substituted Aniline, Carbonyl Compound | Friedländer Annulation |
These retrosynthetic pathways offer different advantages in terms of starting material availability, reaction efficiency, and control over substitution patterns. The choice of strategy would depend on the specific requirements of the synthesis, such as scale and desired purity. actascientific.comyoutube.comyoutube.comyoutube.com
Development and Optimization of Novel Catalytic Routes
The synthesis of the quinoline moiety itself is often the most challenging step. Modern catalytic methods have largely replaced classical, harsh procedures like the Skraup synthesis. For the synthesis of this compound, several catalytic approaches can be envisioned.
Metal-Catalyzed Reactions: Transition metal catalysts, particularly those based on palladium, copper, and iridium, are highly effective for quinoline synthesis. For instance, an iridium-catalyzed oxidative coupling and cyclization of 2-aminobenzyl alcohols with secondary alcohols can yield quinoline derivatives. researchgate.net In the context of our target molecule, a similar strategy could be employed using a protected form of 2-hydroxyethanol.
Copper-catalyzed reactions, such as the heterocyclization of 1-(2-aminoaryl)-2-yn-1-ols, also provide a convenient route to substituted quinolines. researchgate.net The synthesis of this compound could potentially be achieved by adapting such a method.
Table 2: Potential Catalytic Routes for Quinoline Core Synthesis
| Catalyst Type | Reaction | Potential Application for this compound | Reference |
| Iridium Complexes | Oxidative coupling of 2-aminobenzyl alcohols and secondary alcohols | Coupling of 2-aminobenzyl alcohol with a protected 2-hydroxyethanol derivative. | researchgate.net |
| Copper(II) Chloride | Heterocyclization of 1-(2-aminoaryl)-2-yn-1-ols | Synthesis of the quinoline core prior to etherification. | researchgate.net |
| Zirconia-based catalysts | Friedländer synthesis | Reaction of 2-aminobenzaldehyde (B1207257) with a ketone containing the ether-alcohol side chain. | nih.gov |
| Nickel Oxide Nanoparticles | Friedländer synthesis | Efficient synthesis of the quinoline ring under reflux conditions. | nih.gov |
The optimization of these catalytic routes would involve screening of catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. The use of heterogeneous catalysts, such as zirconia or nickel oxide nanoparticles, offers the advantage of easy separation and recyclability, contributing to a more sustainable process. nih.govrsc.org
Regioselective Synthesis Approaches and Control
Regioselectivity is crucial in the synthesis of substituted quinolines. In the case of this compound, the substituent is at the 2-position. The Friedländer synthesis, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, is a powerful tool for achieving regioselectivity. The choice of reactants directly determines the substitution pattern of the resulting quinoline.
For instance, reacting 2-aminobenzaldehyde with a ketone of the structure R-CO-CH2-O-CH2-CH2-OH (where R is a suitable group) would, in principle, yield the desired 2-substituted quinoline. The regioselectivity is inherent to the mechanism of the Friedländer reaction. nih.gov
Furthermore, palladium-catalyzed intramolecular annulation of pyridones can provide highly substituted quinolinones with excellent regioselectivity. organic-chemistry.org While this yields a quinolinone, subsequent functional group manipulation could potentially lead to the desired this compound.
A metal- and solvent-free approach using molecular iodine has been reported for the regioselective synthesis of 2-benzyl-4-arylquinoline derivatives from aryl amines, styrene (B11656) oxides, and aryl acetylenes. rsc.org The principles of this domino reaction could potentially be adapted to achieve the desired 2-substitution pattern.
Stereoselective Synthesis Methodologies
While this compound itself is achiral, the introduction of stereocenters into the molecule, for example, by modifying the ethanol side chain, would necessitate stereoselective synthesis methods. Asymmetric Friedländer reactions have been developed to facilitate the synthesis of chiral quinolines. nih.gov
Should a chiral analog of this compound be desired, for instance, 2-(Quinolin-2-ylmethoxy)-propan-1-ol, enantioselective or diastereoselective methods would be paramount. This could involve the use of chiral catalysts, chiral auxiliaries, or the separation of racemic mixtures. For example, the stereoselective synthesis of 2-aryl-4-en-1-ols has been reported, which are promising synthons for oxygen heterocycles. researchgate.net A similar strategy could be envisioned for the synthesis of chiral precursors to our target molecule.
Application of Green Chemistry Principles in Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals to minimize environmental impact. nih.govnih.gov The synthesis of quinolines has also benefited from these principles. researchgate.netresearchgate.net
Key green chemistry strategies applicable to the synthesis of this compound include:
Use of Greener Solvents: Utilizing water or ethanol-water mixtures as solvents can significantly reduce the environmental footprint of the synthesis. researchgate.net
Catalyst-Free Reactions: Developing synthetic routes that proceed efficiently without the need for a catalyst is a key goal of green chemistry.
One-Pot Synthesis: Designing multi-component reactions where several steps are carried out in a single reaction vessel reduces waste and improves efficiency. nih.gov
Microwave-Assisted Synthesis: Microwave irradiation can often accelerate reaction rates, leading to shorter reaction times and increased energy efficiency. actascientific.com
For example, the use of p-toluenesulfonic acid (p-TSA) as a catalyst in water for quinoline synthesis represents a greener alternative to traditional methods. researchgate.net
Flow Chemistry and Continuous Process Development for Synthesis
Flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. nih.govallfordrugs.com The synthesis of quinolines has been successfully adapted to continuous flow systems. thieme-connect.de
A continuous-flow process for the synthesis of this compound could involve pumping the starting materials through a heated reactor containing a packed-bed catalyst. This would allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity.
For example, a continuous-flow photoisomerization-cyclization process has been developed for quinoline synthesis. thieme-connect.de While this specific method may not be directly applicable, it demonstrates the potential of flow chemistry in this area. Furthermore, the use of flow reactors in palladium-catalyzed carbonylative cyclizations has been demonstrated in the total synthesis of natural products, highlighting the power of this technology for complex molecule synthesis. mdpi.com
The development of a continuous process for this compound would be a significant step towards a more efficient and sustainable manufacturing process.
Sophisticated Structural Characterization and Spectroscopic Investigations of 2 Quinolin 2 Ylmethoxy Ethanol
Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Conformational and Configurational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the connectivity and spatial arrangement of atoms in a molecule. For 2-(Quinolin-2-ylmethoxy)-ethanol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be employed for a full structural assignment.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline (B57606) ring, typically in the range of 7.0-8.5 ppm. psecommunity.orgchemicalbook.com The chemical shifts of these protons are influenced by the electron-withdrawing nitrogen atom and the ether linkage. The methylene (B1212753) protons of the methoxy (B1213986) group (-O-CH₂-Quinoline) would likely appear as a singlet around 4.5-5.0 ppm, while the protons of the ethanol (B145695) fragment (-O-CH₂-CH₂-OH) would present as two triplets, one around 3.7 ppm and the other slightly more downfield, with coupling between them. The hydroxyl proton would give a broad singlet, the position of which is dependent on concentration and solvent. chemicalbook.com
¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data. The quinoline ring would exhibit nine distinct signals in the aromatic region (approximately 115-160 ppm). researchgate.net The carbon of the methoxy group (-O-CH₂-Quinoline) is anticipated to resonate around 70 ppm, while the two carbons of the ethanol moiety would appear at approximately 60-70 ppm.
2D NMR:
COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons, confirming the connectivity within the ethanol fragment and the coupling patterns of the protons on the quinoline ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C signals based on the already assigned ¹H spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Quinoline-H3 | 7.2 - 7.4 (d) | 118 - 120 |
| Quinoline-H4 | 8.0 - 8.2 (d) | 136 - 138 |
| Quinoline-H5 | 7.7 - 7.9 (d) | 127 - 129 |
| Quinoline-H6 | 7.5 - 7.7 (t) | 126 - 128 |
| Quinoline-H7 | 7.8 - 8.0 (t) | 129 - 131 |
| Quinoline-H8 | 8.1 - 8.3 (d) | 128 - 130 |
| -O-CH₂-Quinoline | 4.8 - 5.0 (s) | 70 - 73 |
| -O-CH₂-CH₂-OH | 3.8 - 4.0 (t) | 68 - 71 |
| -O-CH₂-CH₂-OH | 3.6 - 3.8 (t) | 60 - 63 |
| -OH | Variable (br s) | - |
| Quinoline-C2 | - | 158 - 162 |
| Quinoline-C4a | - | 120 - 122 |
| Quinoline-C8a | - | 147 - 149 |
Note: These are predicted values based on known data for similar structures. Actual experimental values may vary. d=doublet, t=triplet, s=singlet, br=broad.
High-Resolution Mass Spectrometry for Fragmentation Mechanism Elucidation
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent ion and its fragments, which is crucial for determining the elemental composition and elucidating fragmentation pathways. For this compound (C₁₂H₁₃NO₂), the molecular ion peak [M]⁺ would be observed at a specific m/z value corresponding to its exact mass. rsc.org
The fragmentation pattern under electron ionization (EI) or electrospray ionization (ESI) would likely involve key cleavages characteristic of ethers, alcohols, and quinolines. researchgate.netprepchem.com Common fragmentation pathways would include:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom of the ethanol moiety, leading to the loss of a CH₂OH radical. prepchem.com
Ether cleavage: Breakage of the C-O bond between the quinoline methylene group and the ethanol moiety. This could lead to the formation of a stable quinolin-2-ylmethyl cation.
Loss of water: Dehydration from the ethanol group is a common fragmentation pathway for alcohols. prepchem.com
Quinoline ring fragmentation: The quinoline ring itself can undergo characteristic fragmentation, often involving the loss of HCN. researchgate.net
Table 2: Predicted HRMS Fragments for this compound
| Predicted m/z | Possible Fragment Ion | Fragmentation Pathway |
| 203.0946 | [C₁₂H₁₃NO₂]⁺ | Molecular Ion |
| 172.0817 | [C₁₁H₁₀NO]⁺ | Loss of CH₂OH |
| 158.0657 | [C₁₀H₈N]⁺ | Cleavage of the ether bond |
| 143.0735 | [C₁₀H₉N]⁺ | Formation of quinolin-2-ylmethyl cation |
| 129.0578 | [C₉H₇N]⁺ | Loss of HCN from quinoline ring |
Note: These are predicted m/z values. The relative abundance of these fragments would depend on the ionization technique and energy.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Dynamics
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.
FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. nist.govsemanticscholar.org The C-H stretching vibrations of the aromatic quinoline ring and the aliphatic ethanol and methoxy groups would appear around 2850-3100 cm⁻¹. The C=N and C=C stretching vibrations of the quinoline ring would be observed in the 1500-1650 cm⁻¹ region. researchgate.net A strong band corresponding to the C-O stretching of the ether linkage is expected around 1050-1150 cm⁻¹. psecommunity.org
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations of the quinoline moiety are typically strong in the Raman spectrum, providing a characteristic fingerprint for the molecule.
Table 3: Predicted FT-IR and Raman Vibrational Frequencies for this compound
| Functional Group | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| O-H Stretch (Alcohol) | 3200-3600 (broad) | Weak |
| Aromatic C-H Stretch | 3000-3100 | Strong |
| Aliphatic C-H Stretch | 2850-2970 | Strong |
| C=N/C=C Stretch (Quinoline) | 1500-1650 | Strong |
| C-O Stretch (Ether) | 1050-1150 | Moderate |
| C-O Stretch (Alcohol) | 1000-1050 | Moderate |
Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties
Electronic spectroscopy provides insights into the electronic transitions within a molecule and its photophysical properties.
UV-Vis Spectroscopy: The UV-Vis absorption spectrum of this compound, likely recorded in a solvent like ethanol, is expected to exhibit absorption bands characteristic of the quinoline chromophore. researchgate.netnist.gov Typically, quinoline derivatives show two or three main absorption bands corresponding to π-π* transitions. These are generally observed in the regions of 220-240 nm, 270-290 nm, and 300-320 nm. nist.govnih.gov The substitution at the 2-position with the methoxy-ethanol group may cause a slight shift in the position and intensity of these bands.
Fluorescence Spectroscopy: Many quinoline derivatives are known to be fluorescent. researchgate.netnih.govnih.gov Upon excitation at an appropriate wavelength (determined from the UV-Vis spectrum), this compound is expected to exhibit fluorescence emission. The emission maximum and quantum yield would be dependent on the solvent polarity. The fluorescence is likely to originate from the lowest excited singlet state (S₁) of the quinoline ring.
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration (if applicable)
The applicability of chiroptical spectroscopy, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), depends on whether this compound is chiral. The structure as drawn does not possess a stereocenter. However, if a chiral center were introduced, for instance, through substitution on the ethanol chain, then these techniques would be essential for determining the absolute configuration of the enantiomers. For a chiral analog, the CD spectrum would show characteristic positive or negative bands corresponding to the differential absorption of left and right circularly polarized light, which could be used to assign the stereochemistry. Research on similar chiral tetrahydroquinoline derivatives has shown that stereochemistry can significantly impact biological activity. nih.gov
Theoretical and Computational Chemistry of 2 Quinolin 2 Ylmethoxy Ethanol
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are fundamental to understanding the electronic nature of 2-(Quinolin-2-ylmethoxy)-ethanol. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve the Schrödinger equation for the molecule, providing a detailed picture of its electronic structure.
DFT, with its balance of accuracy and computational cost, is a popular choice for molecules of this size. A typical study would involve geometry optimization using a functional such as B3LYP with a basis set like 6-311++G(d,p). This process determines the most stable three-dimensional arrangement of the atoms.
From the optimized geometry, a wealth of electronic properties can be calculated. These reactivity descriptors help predict how the molecule will behave in chemical reactions. Key descriptors include:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Ionization Potential (I) and Electron Affinity (A): These can be estimated from the HOMO and LUMO energies, respectively (I ≈ -EHOMO, A ≈ -ELUMO).
Table 1: Hypothetical Reactivity Descriptors for this compound (Calculated at the B3LYP/6-311++G(d,p) level)
| Parameter | Value (eV) |
| EHOMO | -6.5 |
| ELUMO | -1.2 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
| Ionization Potential (I) | 6.5 |
| Electron Affinity (A) | 1.2 |
| Electronegativity (χ) | 3.85 |
| Chemical Hardness (η) | 2.65 |
| Global Electrophilicity Index (ω) | 2.80 |
This table is illustrative and not based on published data.
Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects
While quantum chemical calculations typically model a molecule in the gas phase at absolute zero, Molecular Dynamics (MD) simulations provide a dynamic picture of its behavior at finite temperatures and in different environments. MD simulations solve Newton's equations of motion for the atoms in the molecule and its surroundings over time.
For this compound, MD simulations would be crucial for exploring its conformational landscape. The flexible ether linkage allows for multiple rotational isomers (conformers). An MD simulation, often lasting for nanoseconds or even microseconds, can reveal the most populated conformations and the energy barriers between them.
Furthermore, MD simulations are essential for studying solvent effects. The behavior of the molecule can change significantly in a solvent like water or ethanol (B145695). By explicitly including solvent molecules in the simulation box, one can observe how hydrogen bonding and other intermolecular interactions influence the solute's conformation and dynamics. For instance, the hydroxyl group of the ethanol moiety would be expected to form hydrogen bonds with polar solvents.
Prediction of Spectroscopic Parameters and Validation
Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can then be used to validate and interpret experimental data.
Infrared (IR) and Raman Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR and Raman spectrum can be generated. Comparing this to an experimental spectrum helps in assigning the observed peaks to specific vibrational modes of the molecule, such as the C-O-C stretch of the ether, the O-H stretch of the alcohol, and the various vibrations of the quinoline (B57606) ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of the 1H and 13C atoms in the molecule. These predictions are highly sensitive to the electronic environment of each nucleus and can be instrumental in assigning the complex NMR spectra of quinoline derivatives.
UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions of the molecule, which correspond to the absorption bands in a UV-Vis spectrum. This can help in understanding the electronic structure and the nature of the chromophores within the molecule.
Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Value | Experimental Value |
| IR (O-H stretch) | 3450 cm-1 | 3435 cm-1 |
| 1H NMR (OCH2) | δ 4.6 ppm | δ 4.5 ppm |
| 13C NMR (C=N) | δ 151 ppm | δ 150 ppm |
| UV-Vis (λmax) | 315 nm | 312 nm |
This table is illustrative and not based on published data.
Molecular Electrostatic Potential Mapping and Charge Distribution Analysis
The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for understanding intermolecular interactions and predicting reactive sites.
For this compound, the MEP map would likely show:
Negative potential (red/yellow regions): Concentrated around the nitrogen atom of the quinoline ring and the oxygen atoms of the ether and hydroxyl groups. These are the regions most susceptible to electrophilic attack.
Positive potential (blue regions): Located around the hydrogen atoms, particularly the hydroxyl proton. These are the sites for nucleophilic attack.
Charge distribution analysis, using methods like Mulliken or Natural Bond Orbital (NBO) analysis, provides a quantitative measure of the partial charge on each atom. This data complements the MEP map and is crucial for understanding the molecule's polarity and its interactions with other molecules.
Computational Studies on Reaction Mechanisms and Transition States
Computational chemistry can be used to model chemical reactions involving this compound, providing insights into reaction pathways and energetics. For example, one could study its oxidation, esterification, or reactions involving the quinoline ring.
Quantitative Structure-Property Relationship (QSPR) Modeling of Physicochemical Descriptors
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties of a compound based on its molecular structure. A QSPR model is a mathematical equation that correlates calculated molecular descriptors with an experimentally determined property.
For this compound, QSPR models could be developed to predict properties such as:
Boiling point
Solubility
LogP (a measure of lipophilicity)
Refractive index
To build a QSPR model, a dataset of molecules with known properties is required. Various molecular descriptors (e.g., constitutional, topological, quantum-chemical) are calculated for each molecule in the dataset. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to find the best correlation between the descriptors and the property of interest. While a specific QSPR model for this compound is not available, its descriptors could be used as part of a larger dataset to develop such models for quinoline derivatives.
Chemical Reactivity and Mechanistic Investigations of 2 Quinolin 2 Ylmethoxy Ethanol
Acid-Base Equilibria and Protonation State Dependencies
The structure of 2-(Quinolin-2-ylmethoxy)-ethanol incorporates two key functional groups that govern its acid-base properties: the quinoline (B57606) ring and the terminal hydroxyl group. The nitrogen atom in the quinoline ring is basic and can be protonated, while the hydroxyl group is weakly acidic.
The basicity of the quinoline nitrogen is a dominant feature. In an acidic medium, the nitrogen atom readily accepts a proton to form a quinolinium cation. This protonation significantly influences the molecule's electronic properties and solubility. The equilibrium of this protonation is dependent on the pH of the solution. The pKa of the conjugate acid of quinoline is approximately 4.9, and while the substituent at the 2-position will modify this value slightly, it provides a reasonable estimate for the protonation behavior of this compound.
The hydroxyl group, on the other hand, is a very weak acid, with a pKa similar to that of ethanol (B145695) (around 16). tardigrade.in Therefore, deprotonation of the alcohol only occurs under strongly basic conditions.
Protonation of the quinoline nitrogen can enhance the fluorescence of the molecule, a phenomenon observed in other quinoline derivatives. rsc.orgnih.gov This pH-dependent fluorescence can be utilized in sensing applications. nih.gov The protonation state will also affect the molecule's reactivity in other chemical transformations.
Table 1: Estimated Acid-Base Properties of this compound
| Functional Group | Type | Estimated pKa | Predominant State at pH 7 |
| Quinoline Nitrogen | Basic | ~4.9 (of conjugate acid) | Neutral |
| Hydroxyl Group | Acidic | ~16 | Neutral |
Note: pKa values are estimates based on parent compounds and are subject to change based on experimental conditions.
Oxidation-Reduction Chemistry and Redox Potentials
The quinoline moiety in this compound can participate in redox reactions. Quinoline and its derivatives can be reduced, typically affecting the pyridine (B92270) ring first. youtube.com For instance, reduction with tin and hydrochloric acid can partially reduce the pyridine ring. youtube.com The redox potential of quinoline itself has been studied, and it is known that the electrochemical behavior is influenced by pH, especially in acidic solutions where the nitrogen atom is protonated. researchgate.net
The primary alcohol group can be oxidized to an aldehyde and further to a carboxylic acid using common oxidizing agents like potassium permanganate (B83412) or chromium trioxide.
The redox potentials of quinoid systems of the quinoline series have been investigated using techniques like cyclic voltammetry. researchgate.net These studies show that the redox process for 5,8-quinoline quinonimines in the pH range of 0 to 4 involves the participation of three protons and two electrons, indicating protonation of the heterocyclic nitrogen atom. researchgate.net While this is a different quinoline system, it highlights the influence of protonation on the redox potentials. For quinoxaline, a related nitrogen-containing aromatic molecule, the first and second redox potentials in water have been computed to be 1.53 V and 1.01 V vs. Li/Li+, respectively. rsc.org
Photochemical Transformations and Reaction Pathways
The quinoline ring system is photochemically active. Upon absorption of UV light, quinoline can undergo various transformations. Studies on other quinoline derivatives have shown that photochemical reactions can be initiated by the abstraction of a hydrogen atom by the excited state of the quinoline nitrogen. capes.gov.br
A significant area of research in quinoline photochemistry is dearomative cycloadditions with alkenes. nih.govacs.org These reactions, often enabled by photosensitization of Lewis acid-complexed substrates, can lead to the formation of structurally complex products with high regio- and diastereoselectivity. nih.gov The reaction of quinoline with alkenes can produce para-cycloadducts. nih.gov It is plausible that this compound could undergo similar photochemical reactions in the presence of suitable alkenes and reaction conditions.
Furthermore, visible-light-mediated C-H hydroxyalkylation of quinolines has been reported, proceeding through a radical pathway. nih.gov This type of reaction exploits the excited-state reactivity of certain compounds to generate radicals that can then functionalize the quinoline ring. nih.gov
Complexation Chemistry with Metal Ions and Other Ligands
The quinoline moiety is a well-established N-donor ligand in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. cumbria.ac.ukresearchgate.netnih.gov The nitrogen atom of the quinoline ring can coordinate to a metal center. Additionally, the hydroxyl group and the ether oxygen in this compound could potentially act as additional donor sites, allowing the molecule to function as a bidentate or tridentate ligand.
The formation of metal complexes with quinoline-based ligands has been extensively studied. cumbria.ac.ukresearchgate.netrsc.org The stability of these complexes depends on the nature of the metal ion, the solvent, and the presence of other ligands. For example, the stability constants of complexes of various metal ions with 8-hydroxyquinoline (B1678124) derivatives have been determined, showing the high affinity of this class of ligands for metal ions. researchgate.net The stability of copper(II) mixed complexes with quinolone antibiotics and other N-donor ligands has also been investigated, indicating that the stability is strongly related to the metal's coordination environment. nih.gov
Table 2: Examples of Logarithms of Cumulative Formation Constants (log K) for Metal Complexes with Related Ligands
| Metal Ion | Ligand | log K₁ | log K₂ | log K₃ | log K₄ |
| Zn²⁺ | Ammonia | 2.37 | 4.81 | 7.31 | 9.46 |
| Cu²⁺ | Ammonia | 4.31 | 7.98 | 11.02 | 13.32 |
| Ni²⁺ | Ammonia | 2.80 | 5.04 | 6.77 | 7.96 |
| Cd²⁺ | Ammonia | 2.65 | 4.75 | 6.19 | 6.92 |
Source: Data adapted from general compilations of stability constants. wordpress.com These values are for ammonia, a simple N-donor ligand, and are illustrative of the formation of metal-nitrogen bonds.
Investigation of Reaction Kinetics and Thermodynamics
The study of reaction kinetics and thermodynamics provides quantitative insights into the reactivity of this compound.
Kinetics: The kinetics of the acid-catalyzed hydrolysis of the ether linkage would be of primary interest. As established for other ethers, the reaction rate is expected to be dependent on the concentration of both the substrate and the acid catalyst. nih.govrsc.org Kinetic studies, potentially using techniques like NMR spectroscopy, could determine the rate constants and elucidate the reaction mechanism under various conditions.
Thermodynamics: The thermodynamic properties of quinoline itself have been well-documented through calorimetric and spectroscopic methods. osti.govnist.gov These studies provide data on enthalpy, entropy, and Gibbs energy of formation. For instance, the standard enthalpy of formation of liquid quinoline at 298.15 K is a key thermodynamic parameter. osti.gov The thermodynamic stability of this compound and its reaction products could be assessed through computational methods or experimental calorimetry. The enthalpy of solution is a relevant parameter that indicates the energy change upon dissolution in a solvent and has been studied for other quinoline derivatives. longdom.org
Design, Synthesis, and Structure Activity Relationship Sar Studies of 2 Quinolin 2 Ylmethoxy Ethanol Derivatives and Analogues
Rational Design Principles for Structural Analogues and Probes
The rational design of analogues based on the 2-(Quinolin-2-ylmethoxy)-ethanol scaffold is primarily driven by the objective of optimizing interactions with specific biological targets to enhance potency and refine pharmacokinetic properties. A central strategy involves identifying a core structure, or pharmacophore, responsible for the baseline biological activity and then systematically modifying its peripheral components.
Key design principles include:
Pharmacophore Identification: The quinolin-2-ylmethoxy group is often treated as the foundational pharmacophore, providing essential binding interactions with the target protein. In the context of leukotriene receptor antagonists, this moiety serves as a crucial anchor. nih.gov
Side-Chain Variation: A common design approach involves attaching the core pharmacophore to a larger molecular framework, such as a phenyl ring, and then systematically altering a side chain to modulate activity and bioavailability. This allows for probing the steric and electronic requirements of the receptor's binding pocket. nih.gov
Improving Pharmacokinetics: Modifications are often designed to alter physicochemical properties, such as lipophilicity and metabolic stability, which can lead to improved oral activity. For instance, the systematic variation of an acidic side chain in a series of (quinolin-2-ylmethoxy)phenyl compounds led to significant changes in their pharmacokinetic profiles and, consequently, their in vivo potency. nih.gov
Target-Specific Modifications: In other quinoline-based series, design strategies have focused on mimicking the structural features of known inhibitors or introducing functionalities capable of specific interactions, such as inducing apoptosis in cancer cells. researchgate.net This involves tailoring the molecule to fit the topology and electrostatic environment of a specific enzyme's active site or a receptor's binding domain.
Synthetic Methodologies for Diversifying the this compound Core Structure
Diversification of the this compound core is achieved through a range of synthetic methodologies that allow for modifications to the quinoline (B57606) ring, the ethanol (B145695) side chain, and the linking ether.
A foundational synthesis for the core structure typically involves a Williamson ether synthesis, reacting a reactive derivative of quinaldine, such as 2-(chloromethyl)quinoline (B1294453), with ethylene (B1197577) glycol under basic conditions. To generate diverse analogues, chemists employ a variety of more advanced and flexible synthetic routes.
Key Synthetic Approaches:
Quinoline Ring Synthesis: The quinoline nucleus itself can be constructed through several classic and modern named reactions, allowing for the introduction of various substituents at multiple positions.
Pfitzinger Reaction: This method involves the condensation of an isatin (B1672199) derivative with a carbonyl compound to yield substituted quinoline-4-carboxylic acids, which can be further functionalized.
Palladium-Catalyzed Cross-Coupling: Heck and Suzuki reactions are widely used to append aryl or other groups to a pre-formed halo-quinoline, enabling significant diversification. researchgate.net
Side Chain Elongation and Modification: The ethanol portion of the molecule is a key site for introducing diversity.
Starting from 2-quinolinecarboxaldehyde, Grignard reactions or other nucleophilic additions can be used to install a variety of substituted two-carbon units.
Alternatively, coupling 2-(chloromethyl)quinoline with a range of substituted diols or protected alcohols allows for variation in the side chain.
Multi-Component Reactions: For rapid library synthesis, multi-component reactions such as the Ugi reaction have been applied to generate complex quinoline derivatives in a single step. nih.gov
The table below summarizes various synthetic methods applicable for diversifying the quinoline core.
| Reaction Type | Reactants | Purpose | Reference |
| Pfitzinger Reaction | Isatin derivatives, Carbonyl compounds | Synthesis of substituted quinoline-4-carboxylic acids | |
| Heck Reaction | o-Iodoanilines, Alkenes | Formation of C-C bonds to build or substitute the quinoline ring | researchgate.net |
| AgOTf-Catalyzed Cyclization | 2-Aminobenzyl alcohol, Ketones/Alkynes | Construction of 2-substituted quinolines | |
| Ugi Four-Component Reaction | Amine, Aldehyde, Isocyanide, Carboxylic Acid | Rapid assembly of complex quinoline derivatives | nih.gov |
Mechanistic Structure-Activity Relationship (SAR) Focusing on Molecular Interaction Profiles
SAR studies are crucial for understanding how specific structural features of a molecule contribute to its biological activity. For derivatives of the (quinolin-2-ylmethoxy)phenyl scaffold, extensive SAR has been developed, particularly in the context of leukotriene receptor antagonism. nih.gov
A key study systematically varied an acidic side chain attached to the phenyl ring, leading to the following insights into the molecular interaction profile: nih.gov
Role of the Ether Oxygen: The oxygen atom in the side chain (distinct from the methoxy (B1213986) ether linkage) was found to be unnecessary for antagonist activity, suggesting it is not a critical hydrogen bond acceptor in receptor binding. nih.gov
Impact of Steric Bulk: The introduction of alkyl or phenyl substituents on the gamma-carbon of the acidic side chain significantly enhanced both in vitro and in vivo activity. This indicates the presence of a corresponding hydrophobic pocket in the receptor that can accommodate this bulk. nih.gov
Conformational Freedom: It was determined that free rotation around the carbon-carbon bond connecting the side chain to the (quinolin-2-ylmethoxy)phenyl ring was essential for potent activity. This implies that a specific, accessible conformation is required for optimal molecular recognition. nih.gov
The following interactive table details the SAR for a series of (quinolin-2-ylmethoxy)phenyl derivatives, highlighting the effect of side-chain modifications on binding affinity.
| Compound | Side Chain Structure (R) | Binding Affinity (Ki, nM) | Key SAR Insight | Reference |
| Analogue 1 | -CH₂CH₂COOH | (Baseline) | Simple acidic chain establishes baseline activity. | nih.gov |
| Analogue 2 | -CH₂CH(CH₃)COOH | Improved | Small alkyl substitution near the acid can be tolerated or beneficial. | nih.gov |
| Analogue 3 | -CH₂CH₂CH₂COOH | Similar to baseline | Extending the chain length has a modest effect. | nih.gov |
| Analogue 4 | -CH(CH₃)CH₂CH₂COOH | Potency Enhanced | Alkyl substitution at the gamma-carbon improves affinity, suggesting a hydrophobic pocket. | nih.gov |
| Analogue 5 | -C(CH₃)₂CH₂CH₂COOH | Potency Reduced | Disubstitution at the beta-carbon, restricting rotation, is detrimental to activity. | nih.gov |
| Analogue 6 | -CH₂CH(C₆H₅)CH₂COOH | Potency Enhanced | Phenyl substitution at the gamma-carbon is well-accommodated, boosting affinity. | nih.gov |
| Analogue 7 | -CH₂CH₂CH₂-Tetrazole | Potency Enhanced | Bioisosteric replacement of carboxylic acid with tetrazole is highly favorable. | nih.gov |
This table is a representative summary based on findings described in the referenced literature.
Stereochemical Implications in Derivative Design and Molecular Recognition
Stereochemistry is a critical factor in molecular design, as biological macromolecules like receptors and enzymes are chiral environments. The differential interaction of stereoisomers with a target can lead to significant differences in biological activity.
In the design of this compound derivatives, stereochemical implications arise when chiral centers are introduced. For example, substitution on the ethanol backbone or on a side chain, as seen in related analogues, creates stereocenters. nih.gov
Creation of Racemates: Many synthetic routes that introduce a chiral center without the use of a chiral catalyst or auxiliary will produce a racemic mixture (an equal mixture of both enantiomers).
Differential Activity of Enantiomers: It is a well-established principle that enantiomers can have vastly different pharmacological profiles. One enantiomer may be highly active, while the other may be less active or even exhibit off-target effects. For instance, studies on other complex molecules have shown that the inversion of a single chiral center can lead to a dramatic loss of activity, highlighting the precise three-dimensional fit required for molecular recognition.
A comprehensive drug design program would necessitate the synthesis of enantiomerically pure compounds or the separation of racemates to evaluate the stereoisomers independently, ensuring that the observed activity is attributed to the correct molecular entity.
Exploration of Bioisosteric Replacements (within the context of molecular design, not in vivo effect)
Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify a lead compound's physicochemical properties while retaining its desired biological activity. spirochem.com This involves substituting one atom or group with another that has similar steric or electronic characteristics. For the this compound scaffold, several bioisosteric replacements can be envisioned to fine-tune its properties.
Acid Bioisosteres: In related analogues, the most successful and widely documented bioisosteric replacement is the substitution of a carboxylic acid group with a tetrazole ring. nih.gov The tetrazole ring is a non-classical bioisostere of the carboxylic acid, mimicking its acidic pKa and ability to engage in similar intermolecular interactions, often with improved metabolic stability and cell permeability.
Ether Linkage Bioisosteres: The ether oxygen atom is a key linkage. Its replacement could modulate the molecule's flexibility and hydrogen-bonding capacity.
Thioether (-S-): Replacing the ether oxygen with sulfur would increase lipophilicity and alter the bond angle.
Methylene (B1212753) ether (-CF₂-O-): The difluoromethylene group can act as a bioisostere for the ether oxygen, offering a similar steric profile but with profoundly different electronic properties and metabolic stability.
Ring Bioisosteres: The quinoline ring itself can be replaced with other aromatic systems to explore different interactions or patent space.
Naphthyridine or Quinazoline: These isomers can alter hydrogen bonding vectors and solubility.
Benzothiazole or Benzofuran: These replacements would modify the electronic nature and interaction potential of the heterocyclic system.
The table below outlines potential bioisosteric replacements for different moieties within the this compound structure.
| Original Moiety | Potential Bioisostere(s) | Rationale for Replacement | Reference |
| Carboxylic Acid (-COOH) | Tetrazole | Mimics acidic pKa, improves metabolic stability and lipophilicity. | nih.gov |
| Ether Linkage (-O-) | Thioether (-S-), Sulfoxide (-SO-), Methylene (-CH₂-) | Modulate bond angle, polarity, lipophilicity, and metabolic stability. | spirochem.com |
| Hydroxyl Group (-OH) | Amine (-NH₂), Thiol (-SH), Fluorine (-F) | Alter hydrogen bonding potential and polarity. | spirochem.com |
| Phenyl portion of Quinoline | Pyridyl, Thienyl | Modify aromatic interactions, solubility, and metabolic profile. | nih.gov |
These replacements represent rational design strategies to create new chemical entities with potentially improved molecular properties, forming the basis for further SAR exploration.
Molecular and Mechanistic in Vitro Studies of 2 Quinolin 2 Ylmethoxy Ethanol with Biomolecules
Enzyme Kinetic Studies and Inhibition Mechanisms in Cell-Free Systems
There is currently no publicly available research detailing the enzyme kinetic studies of 2-(Quinolin-2-ylmethoxy)-ethanol. Investigations into its potential inhibitory or activating effects on specific enzymes, the nature of such inhibition (e.g., competitive, non-competitive, uncompetitive), or the determination of kinetic parameters such as Ki or IC50 values in cell-free systems have not been reported in the accessible scientific literature.
Receptor Binding Assays and Ligand Displacement Studies (Isolated Receptors/Membrane Preparations)
No studies have been published that characterize the binding affinity of this compound for specific receptors. Consequently, data from receptor binding assays, including the determination of dissociation constants (Kd) or inhibition constants (Ki) through ligand displacement studies with radiolabeled or fluorescently-labeled ligands on isolated receptors or membrane preparations, are not available. The potential of this compound to act as an agonist, antagonist, or allosteric modulator at any given receptor remains uninvestigated.
Biophysical Characterization of Protein-Ligand Interactions (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)
The scientific literature lacks any biophysical characterization of the interaction between this compound and proteins. Techniques such as Isothermal Titration Calorimetry (ITC), which would provide thermodynamic parameters of binding like enthalpy (ΔH) and entropy (ΔS), or Surface Plasmon Resonance (SPR), which measures the kinetics of binding and dissociation (kon and koff), have not been applied to study this specific compound's interactions with any protein target.
Nucleic Acid Interaction and Binding Modes (e.g., DNA/RNA binding, intercalation studies in vitro)
There is no available research on the interaction of this compound with nucleic acids such as DNA or RNA. Studies that would elucidate its binding mode (e.g., intercalation, groove binding), binding affinity, and any potential to alter the structure or function of nucleic acids in vitro have not been documented. While some studies have explored the DNA binding of other quinoline (B57606) derivatives, this information is not directly applicable to this compound. nih.gov
Investigation of Molecular Pathways in Reconstituted Biological Systems
No investigations into the effects of this compound on molecular pathways within reconstituted biological systems have been reported. Such systems, which involve the in vitro reconstruction of specific cellular signaling cascades or metabolic pathways, have not been utilized to study the molecular targets or mechanism of action of this compound.
Technological Advancements and Novel Methodologies Applied to 2 Quinolin 2 Ylmethoxy Ethanol Research
Development of Chemical Probes and Analytical Tools Utilizing 2-(Quinolin-2-ylmethoxy)-ethanol Scaffolds
The quinoline (B57606) ring system is a versatile nucleus in the design of biologically active compounds. nih.gov The structural framework of this compound serves as a valuable scaffold for the development of specialized chemical probes and analytical tools. A chemical probe is a small molecule used to study and manipulate a biological system, while a pro-label is a modified probe designed to improve properties like cell entry. nih.gov
The development of leukotriene receptor antagonists containing a (quinolin-2-ylmethoxy)phenyl moiety highlights the potential of this core structure. nih.gov In this research, the (quinolin-2-ylmethoxy)phenyl group was a key component of compounds designed to bind with high affinity to specific biological targets. nih.gov This demonstrates the utility of the quinolin-2-ylmethoxy core in creating agents for studying receptor interactions.
Furthermore, quinoline and its derivatives are known to exhibit fluorescence, a property that is highly valuable for creating probes for biological imaging and sensing applications. nih.govnih.gov The inherent spectroscopic properties of the quinoline nucleus can be modulated by substitution, allowing for the rational design of probes. For instance, styryl derivatives of quinoline have been synthesized and characterized as water-soluble compounds with photoluminescent properties, intended for use in detecting metal ions. nih.gov The this compound scaffold, by extension, could be functionalized to create novel probes for investigating cellular processes, with the ethanol (B145695) group offering a site for further chemical modification to enhance solubility or attach other functional units.
Application of Advanced Microfluidic Techniques in Synthesis and Analysis
Microfluidics, the science and technology of processing and manipulating small amounts of fluids in channels with dimensions of tens to hundreds of micrometers, offers significant advantages for chemical synthesis and analysis. While specific research on applying microfluidics directly to this compound is not widely documented, the application of these techniques to related compounds and processes demonstrates their immense potential.
In synthesis, microreactors provide superior control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved purity, and enhanced safety, particularly for exothermic reactions. The synthesis of quinoline derivatives often involves multi-step processes that can be streamlined and optimized within a microfluidic setup. organic-chemistry.org
In the realm of analysis, microfluidic devices, often called "lab-on-a-chip" systems, enable rapid and sensitive detection of analytes with minimal sample consumption. A notable example is the development of a membraneless-microfluidic biofuel cell (MBFC) for the quantification of ethanol. nih.gov In this system, laminar flow conditions within the microfluidic chip allow for the separation of anolyte and catholyte solutions without a physical membrane, facilitating an enzymatic reaction where ethanol is oxidized at an anode. nih.gov This technology could be adapted for the precise analysis of reactions involving this compound or for its detection in complex mixtures.
Integration with High-Throughput Screening Platforms for Molecular Interactions
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery and chemical biology, allowing for the rapid testing of thousands to millions of compounds for a specific biological activity. technologynetworks.comyoutube.com This technology is crucial for identifying "hits"—compounds that show activity against a biological target—from large chemical libraries. criver.comnih.gov Quinoline derivatives are frequently included in these libraries due to their diverse pharmacological activities. nih.govnih.gov
The integration of quinoline scaffolds with HTS platforms has led to the discovery of numerous lead compounds. For example, HTS was used to screen a library of 294,253 compounds against the larval stage of Schistosoma mansoni, identifying several promising hits for further development. nih.gov In another instance, HTS identified a novel pyrazino[2,3-c]quinolin-2(1H)-one scaffold as a potent inhibitor of the mTOR enzyme, a key target in cancer research. nih.gov
The general workflow for an HTS campaign involves several stages, as outlined below:
| HTS Stage | Description |
| Assay Development | Creating a robust and miniaturized biological test suitable for automation. |
| Compound Library Selection | Choosing a diverse set of compounds for screening. Libraries can contain millions of unique structures. nuvisan.com |
| Primary Screen | Rapidly testing the entire library at a single concentration to identify initial "hits". |
| Hit Confirmation | Re-testing the initial hits to confirm their activity and eliminate false positives. |
| Potency Determination | Testing confirmed hits at multiple concentrations to determine their potency (e.g., IC50 value). |
| Hit Expansion & Clustering | Analyzing the structure of confirmed hits to identify structurally related compounds and early structure-activity relationships (SAR). criver.com |
The compound this compound, as part of a larger library of quinoline derivatives, could be rapidly evaluated for its interaction with a multitude of biological targets, accelerating the discovery of its potential therapeutic applications.
Innovations in Spectroscopic Data Interpretation for Complex Chemical Systems
The structural complexity of quinoline derivatives necessitates advanced spectroscopic techniques and innovative interpretation methods for unambiguous characterization. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are primary tools, and their power has been enhanced by coupling experimental data with theoretical calculations. researchgate.net
A significant innovation is the use of computational methods, such as Density Functional Theory (DFT), to predict spectroscopic properties. researchgate.net For example, 1H and 13C NMR chemical shifts can be calculated for optimized molecular structures using methods like the Gauge-Including Atomic Orbital (GIAO) approach. worktribe.com These theoretical values are then compared with experimental data to aid in the assignment of complex spectra and to understand the influence of different substituents on the electronic environment of the nuclei. worktribe.com
Advanced NMR techniques, such as 2D NMR (e.g., COSY), are invaluable for elucidating the structure of complex organic compounds like quinolines, where 1D spectra may be insufficient for a complete assignment. researchgate.net These methods reveal correlations between different nuclei, allowing for the definitive mapping of atomic connectivity. researchgate.net Furthermore, studies have shown that the chemical shifts of quinoline protons can be concentration-dependent, which is proposed to arise from aromatic stacking (π-π) interactions between molecules in solution, providing insight into their supramolecular chemistry. uncw.edu
Similarly, the interpretation of IR and Raman spectra of quinoline derivatives is now routinely supported by DFT calculations, which helps to unambiguously assign the main vibrational bands. researchgate.netresearchgate.net This combined experimental and theoretical approach allows for a detailed understanding of the molecule's vibrational modes and how they are affected by structural changes or interactions with their environment. researchgate.netastrochem.org
Future Research Trajectories and Unexplored Avenues for 2 Quinolin 2 Ylmethoxy Ethanol
Addressing Persistent Synthetic Challenges and Stereocontrol
The synthesis of quinoline (B57606) derivatives has a rich history with numerous established methods such as the Skraup, Doebner-von Miller, and Friedländer syntheses. nih.goviipseries.org However, the efficient and stereocontrolled synthesis of specifically substituted quinolines like 2-(Quinolin-2-ylmethoxy)-ethanol can still present challenges. Future research should focus on developing more atom-economical and environmentally benign synthetic routes. rsc.orgresearchgate.net This includes the exploration of multicomponent reactions (MCRs), which offer the advantage of constructing complex molecules in a single step from multiple starting materials. rsc.org
A significant area for advancement lies in achieving stereocontrol during the synthesis. For molecules with potential biological applications, the chirality of the compound can be critical. Developing catalytic asymmetric methods for the synthesis of enantiomerically pure this compound and its derivatives would be a major breakthrough. This could involve the use of chiral catalysts or auxiliaries to direct the stereochemical outcome of key bond-forming reactions.
Furthermore, modern synthetic techniques such as flow chemistry and mechanochemistry could be applied to the synthesis of this compound. researchgate.netwiley.com These methods can offer improved reaction efficiency, safety, and scalability compared to traditional batch processes.
Deeper Exploration of Advanced Mechanistic Questions
A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for its rational application. Future research should employ a combination of experimental and computational techniques to elucidate these mechanisms.
For instance, detailed kinetic studies, isotopic labeling experiments, and the isolation and characterization of reaction intermediates can provide valuable insights into the reaction pathways. acs.org Computational methods, such as Density Functional Theory (DFT) calculations, can be used to model reaction profiles, predict transition states, and understand the electronic factors that influence reactivity. acs.orgnih.gov A deeper mechanistic understanding will enable the optimization of existing synthetic methods and the design of new, more efficient transformations.
Potential for Integration with Novel Functional Materials
The quinoline scaffold is a well-known component in the development of functional materials, including organic light-emitting diodes (OLEDs) and photovoltaic cells. researchgate.net The unique combination of the quinoline ring and the flexible ethanol (B145695) side chain in this compound makes it an intriguing building block for new functional materials.
Future research could explore the incorporation of this molecule into polymers or metal-organic frameworks (MOFs). The nitrogen atom in the quinoline ring and the hydroxyl group of the ethanol moiety provide potential coordination sites for metal ions, making it a candidate for the construction of novel coordination polymers with interesting photophysical or catalytic properties. The potential for this compound to act as a linker in the formation of such materials warrants significant investigation.
Role in the Development of New Catalysts or Ligands for Organometallic Chemistry
Quinoline derivatives are widely used as ligands in organometallic chemistry and catalysis. acs.orgacs.orggoogle.comnih.gov The nitrogen atom of the quinoline ring can coordinate to a metal center, and the substituents on the ring can be tuned to modulate the electronic and steric properties of the resulting metal complex. The this compound molecule, with its bidentate N,O-donor set, is a promising candidate for the development of new ligands.
Future research should focus on the synthesis and characterization of metal complexes of this compound with a variety of transition metals. The catalytic activity of these complexes could then be evaluated in a range of organic transformations, such as cross-coupling reactions, hydrogenations, and oxidations. google.comrsc.org The flexible ethanol side chain could play a crucial role in influencing the coordination geometry and reactivity of the metal center, potentially leading to catalysts with unique selectivity and activity.
Expanding Theoretical Frameworks for Predicting Molecular Behavior and Interactions
Computational chemistry offers powerful tools for predicting the properties and behavior of molecules. nih.gov Future research on this compound should leverage these tools to build a comprehensive theoretical understanding of the molecule.
Advanced computational methods can be used to predict a wide range of properties, including its conformational landscape, electronic structure, and spectroscopic signatures. nih.gov Molecular dynamics simulations could be employed to study its interactions with other molecules, such as solvents or biological macromolecules. nih.gov This theoretical framework would not only complement experimental studies but also guide the design of new experiments and the development of derivatives with tailored properties. For example, Quantitative Structure-Activity Relationship (QSAR) models could be developed to predict the biological activity of related compounds. nih.gov
Fundamental Contributions to the Broader Field of Heterocyclic Chemistry
Heterocyclic chemistry is a cornerstone of organic chemistry, with profound implications for medicinal chemistry, materials science, and agrochemicals. wiley.com The study of this compound, as a representative yet under-explored quinoline derivative, can make fundamental contributions to this broader field.
By addressing the challenges and exploring the opportunities outlined above, research on this compound can lead to the discovery of new synthetic methodologies, a deeper understanding of structure-reactivity relationships, and the development of novel functional molecules. researchgate.netrsc.org The insights gained from studying this specific molecule can often be generalized to other heterocyclic systems, thereby advancing the field as a whole. The exploration of its reactivity, for instance, can provide valuable data for understanding the general chemical behavior of pyridine-like nitrogen heterocycles. youtube.com
Q & A
Basic: What are the established synthetic routes for 2-(Quinolin-2-ylmethoxy)-ethanol?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or etherification reactions. A common approach is the reaction of quinolin-2-ylmethanol with ethylene oxide or its derivatives under controlled conditions (e.g., basic catalysis with KOH or NaH). For example:
- Step 1: Activate quinolin-2-ylmethanol by deprotonation using a strong base.
- Step 2: React with ethylene oxide in anhydrous tetrahydrofuran (THF) at 60–80°C for 12–24 hours.
- Step 3: Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) .
Characterization is achieved through 1H/13C NMR , FT-IR (to confirm ether C-O-C stretching at ~1100 cm⁻¹), and mass spectrometry (to verify molecular ion peaks).
Basic: How is the purity of this compound validated in experimental workflows?
Methodological Answer:
Purity is assessed using:
- High-Performance Liquid Chromatography (HPLC): C18 column, mobile phase of acetonitrile/water (70:30), UV detection at 254 nm. A purity threshold of ≥95% is standard.
- Melting Point Analysis: Compare observed values with literature data (if crystalline).
- Elemental Analysis (EA): Match experimental C, H, N percentages to theoretical values (±0.3% tolerance) .
Advanced: How can conflicting data in cytotoxicity assays for this compound be resolved?
Methodological Answer:
Discrepancies in IC50 values may arise from assay conditions or cell line variability. To resolve:
- Standardize Assay Protocols: Use consistent cell culture conditions (e.g., passage number, serum concentration) and replicate experiments ≥3 times.
- Validate Mechanism: Perform flow cytometry to confirm apoptosis (Annexin V/PI staining) and cell cycle analysis (propidium iodide) to distinguish cytostatic vs. cytotoxic effects.
- Cross-Validate with Orthogonal Methods: Compare MTT assay results with ATP-based luminescence assays .
Advanced: What strategies optimize the yield of this compound in large-scale synthesis?
Methodological Answer:
Yield optimization involves:
- Catalyst Screening: Test bases like NaH, K2CO3, or phase-transfer catalysts (e.g., tetrabutylammonium bromide).
- Solvent Optimization: Replace THF with dimethylformamide (DMF) to enhance solubility of intermediates.
- Reaction Monitoring: Use in situ FT-IR to track the disappearance of the starting material’s hydroxyl group (~3200–3600 cm⁻¹).
- Workflow Efficiency: Employ continuous-flow reactors to reduce side reactions and improve heat transfer .
Basic: What spectroscopic techniques are critical for structural elucidation?
Methodological Answer:
- NMR Spectroscopy:
- 1H NMR: Identify aromatic protons (quinoline ring: δ 7.5–9.0 ppm) and ethyleneoxy protons (δ 3.5–4.5 ppm).
- 13C NMR: Confirm ether linkage (C-O-C at δ 60–70 ppm).
- IR Spectroscopy: Detect ether (C-O-C, ~1100 cm⁻¹) and alcohol (O-H, ~3400 cm⁻¹, if unreacted) stretches.
- High-Resolution Mass Spectrometry (HRMS): Exact mass determination (e.g., [M+H]+ for C12H13NO2: theoretical 218.0947) .
Advanced: How can computational methods predict the biological activity of this compound?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to model interactions with targets (e.g., kinases or DNA topoisomerases). Validate with experimental IC50 values.
- QSAR Modeling: Build regression models correlating substituent effects (e.g., electron-withdrawing groups on quinoline) with cytotoxicity.
- ADMET Prediction: Tools like SwissADME assess pharmacokinetic properties (e.g., logP for lipophilicity) to prioritize derivatives for synthesis .
Basic: What are the key safety considerations when handling this compound?
Methodological Answer:
- Toxicology: Refer to SDS data for acute toxicity (e.g., LD50 in rodents). Use fume hoods and PPE (gloves, goggles) to avoid dermal/ocular exposure.
- Waste Disposal: Quench reactions with dilute HCl before disposing in halogenated waste containers.
- Storage: Store under inert gas (N2/Ar) at 4°C to prevent oxidation .
Advanced: How do solvent polarity and temperature affect its stability in solution?
Methodological Answer:
- Stability Studies: Conduct accelerated degradation tests (40°C, 75% RH for 4 weeks) in solvents like DMSO, ethanol, and water. Monitor via HPLC.
- Kinetic Analysis: Plot degradation rate constants (k) vs. solvent dielectric constant to identify optimal storage conditions.
- Light Sensitivity: Use amber vials if UV-Vis spectra indicate absorbance <400 nm .
Basic: What biological screening assays are recommended for initial evaluation?
Methodological Answer:
- Anticancer Activity: NCI-60 cell line panel screening.
- Enzyme Inhibition: Fluorescence-based assays for kinases (e.g., EGFR) or phosphodiesterases.
- Antimicrobial Activity: Broth microdilution (MIC determination) against Gram+/− bacteria and fungi .
Advanced: How can crystallography resolve ambiguities in molecular conformation?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
